molecular formula C11H11ClN4O2 B6583274 N-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1490961-81-3

N-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B6583274
CAS No.: 1490961-81-3
M. Wt: 266.68 g/mol
InChI Key: LROZBXCFCMSTLO-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic chemical compound based on the 1,2,3-triazole-carboxamide scaffold, a structure recognized for its diverse potential in medicinal chemistry research. Compounds within this class have demonstrated significant biological activities in preclinical studies, making them valuable tools for investigating various disease pathways. This structural motif is found in agents with promising anticancer properties. Research on analogous 1,2,3-triazole-4-carboxamides has shown that they can function as potent antiproliferative agents by targeting essential cellular processes. Specific analogs have exhibited cytotoxicity against various cancer cell lines, including lung cancer (A549), by inhibiting tubulin polymerization, a key mechanism for disrupting cell division. Other related compounds have been identified as inhibitors of key enzymes and pathways, such as DNA topoisomerase IIα and the Wnt/β-catenin signaling pathway, which are crucial for cancer cell survival and proliferation. Beyond oncology research, the 1,2,3-triazole-carboxamide core is a promising scaffold for antimicrobial development. Some derivatives have shown potent activity against resistant bacterial strains like Staphylococcus aureus and have been investigated for their ability to inhibit biofilm formation. Furthermore, this pharmacophore is represented in approved therapeutics, such as the antiepileptic drug Rufinamide, and has been explored as a calcium channel blocker. The presence of the 1,2,3-triazole ring, often synthesized via click chemistry cycloaddition reactions, provides a stable and versatile platform for chemical modification, allowing researchers to explore a wide range of structure-activity relationships. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-6-3-8(10(18-2)4-7(6)12)14-11(17)9-5-13-16-15-9/h3-5H,1-2H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROZBXCFCMSTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-chloro-2-methoxy-5-methylaniline.
  • Reaction Conditions : This compound is reacted with appropriate reagents to form the triazole ring. Common methods include:
    • Click Chemistry : Utilizing azides and alkynes under copper-catalyzed conditions.
    • Amidation : The formation of the carboxamide group through reaction with carboxylic acids or their derivatives.

Biological Activity

The biological activity of this compound has been investigated across various studies. Below are key findings:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
MCF-71.1
HCT1162.6
HepG21.4

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation of cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Inhibition Studies : Effective against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Anticancer Effects : A study published in Pharmaceuticals evaluated a series of triazole derivatives and identified this compound as one of the most potent compounds against multiple cancer cell lines .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial potential of various triazole derivatives, finding that this compound exhibited significant inhibition against common bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Triazole vs. Pyrazole Derivatives
  • Triazole Core: The target compound’s 1,2,3-triazole ring contains three nitrogen atoms, enabling diverse hydrogen bonding and dipole interactions. This contrasts with pyrazole-based carboxamides (e.g., compounds 3a–3p in ), which have two nitrogen atoms. Pyrazole derivatives like 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) exhibit higher melting points (171–172°C) compared to triazoles, likely due to increased planarity and stronger π-π stacking .
  • Tetrazole Analogs : describes a tetrazole-carboxamide (C15H9ClF3N5O2), where the tetrazole ring’s additional nitrogen enhances polarity but reduces metabolic stability compared to triazoles .
Substituent Effects on the Aromatic Ring
  • Chloro and Methoxy Groups : The target compound’s 4-chloro-2-methoxy-5-methylphenyl group introduces electron-withdrawing (Cl) and electron-donating (OCH3) effects, balancing lipophilicity and solubility. Similar substitutions in ’s compound 8 (4-hydroxy-N-(4′-methoxy-[1,1′-biphenyl]-3-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide) result in moderate lipophilicity (logP ~3.5) and high melting points (>200°C) due to hydrogen bonding .
  • Methyl Groups : The 5-methyl substituent on the phenyl ring in the target compound is analogous to SI60 (), where a methyl group enhances steric bulk without significantly affecting bioavailability .

Amide Substituent Variations

  • Diethylamino and Hydroxyethyl Groups: SI60 () features a diethylamino-phenyl substituent, increasing basicity and water solubility. In contrast, hydroxyethyl groups (e.g., ZIPSEY in ) introduce hydrogen bond donors, improving target binding but reducing membrane permeability .
  • Methoxybenzyl and Phenoxyphenyl Groups: Compounds like 15f () and 34 () incorporate methoxybenzyl or tetrafluorophenyl groups, enhancing metabolic stability but increasing molecular weight (>400 Da), which may limit oral bioavailability per Veber’s rules (rotatable bonds >10, polar surface area >140 Ų) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3b (Pyrazole) SI60 (Triazole) 15f (Methoxybenzyl)
Molecular Weight (g/mol) ~340–360 (estimated) 437.1 403.4 415.1
Melting Point (°C) Not reported 171–172 173.9–175.5 110.9–111.5
Polar Surface Area (Ų) ~80–90 (estimated) ~100 ~85 ~95
Rotatable Bonds ~4–5 5 6 7
  • Bioavailability Insights : The target compound’s low rotatable bond count (~4–5) and moderate polar surface area (~80–90 Ų) align with Veber’s criteria for good oral bioavailability in rats .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Initial steps include preparing intermediates such as the oxazole or triazole ring via cycloaddition (e.g., azide-alkyne "click" chemistry). Coupling reactions under anhydrous conditions with catalysts like palladium or aluminum chloride are critical. Optimization of reaction parameters (e.g., temperature, solvent polarity) improves yield and purity. For example, and highlight the use of coupling agents and green chemistry principles for scalable synthesis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (using SHELX programs) for unambiguous structural determination, as described in and .
  • HPLC with UV detection to assess purity (>95% is standard for research-grade material) .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Methodological Answer : Initial screens often focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. and emphasize neuroprotective and anticancer screening protocols .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking (using AutoDock Vina or Schrödinger) to predict binding affinities to targets like EGFR or tubulin.
  • QSAR modeling to correlate structural features (e.g., substituent electronegativity, logP) with activity.
  • MD simulations (GROMACS/AMBER) to study stability of ligand-target complexes. and highlight the role of fluorophenyl groups in enhancing lipophilicity and target engagement .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • SHELXL refinement ( ) with iterative adjustment of displacement parameters and occupancy factors.
  • Twinning analysis for datasets with high R-factor discrepancies.
  • Validation tools (e.g., PLATON, CheckCIF) to identify symmetry or disorder issues. Multi-temperature data collection (e.g., 100 K vs. 298 K) can clarify thermal motion artifacts .

Q. How do reaction mechanisms differ when modifying substituents on the triazole ring?

  • Methodological Answer :

  • Kinetic studies (e.g., stopped-flow spectroscopy) to compare rates of nucleophilic substitution vs. cycloaddition.
  • Isotopic labeling (e.g., ¹⁵N) to track regioselectivity in triazole formation.
  • DFT calculations (Gaussian) to map transition states and electronic effects. and demonstrate how electron-withdrawing groups (e.g., chloro) stabilize intermediates in SNAr reactions .

Q. What experimental approaches validate the compound’s mechanism of action in neuroprotection?

  • Methodological Answer :

  • ROS scavenging assays (DCFH-DA probe) to quantify oxidative stress reduction.
  • Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) in neuronal cells.
  • Patch-clamp electrophysiology to assess ion channel modulation. details protocols using PC12 neurons exposed to H₂O₂ to mimic oxidative damage .

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